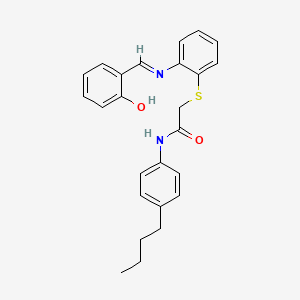

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, a thioether linkage, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Schiff Base: Reacting 2-hydroxybenzaldehyde with aniline to form the Schiff base (2-((2-hydroxybenzylidene)amino)phenyl).

Thioether Formation: The Schiff base is then reacted with 2-bromoacetamide to introduce the thioether linkage.

Butylation: Finally, the compound is butylated using 4-butylphenyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The Schiff base can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide would depend on its specific application. For example:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical Reactivity: It may act as a nucleophile or electrophile in organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide: can be compared with other Schiff bases, thioethers, and acetamide derivatives.

Schiff Bases: Compounds like N-salicylideneaniline.

Thioethers: Compounds like diphenyl sulfide.

Acetamide Derivatives: Compounds like N-phenylacetamide.

Uniqueness

Structural Complexity: The combination of aromatic rings, thioether linkage, and acetamide group makes it unique.

Biological Activity

N-(4-Butylphenyl)-2-((2-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide, also known by its CAS number 765285-01-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C25H26N2O2S

- Molecular Weight : 426.56 g/mol

- Functional Groups : Contains a thioamide group, hydroxyl group, and multiple aromatic rings that contribute to its biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate thiosemicarbazones with acetamides under acidic conditions. The process may include several purification steps such as recrystallization to achieve high purity necessary for biological testing.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, a series of thiosemicarbazone derivatives were evaluated for their ability to induce apoptosis in cancer cell lines such as K562. The results showed that compounds similar to this compound exhibited significant cytotoxic effects by disrupting mitochondrial function and promoting cell death through apoptosis and necrosis pathways .

2. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes linked to cancer progression and neurodegenerative diseases:

- Butyrylcholinesterase (BChE) : Studies demonstrated that certain derivatives of substituted acetamides inhibit BChE effectively, suggesting potential applications in treating Alzheimer's disease. The mechanism involves binding interactions with key amino acids in the enzyme's active site .

The biological activity can be attributed to several mechanisms:

- Mitochondrial Dysfunction : Induction of mitochondrial permeability transition leads to a decrease in mitochondrial membrane potential (Δψ), contributing to apoptosis in tumor cells .

- Reactive Oxygen Species (ROS) : Compounds similar to this compound have been shown to increase ROS levels, which can trigger apoptotic pathways in cancer cells .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study A | Induced apoptosis in K562 cells; IC50 ~10 µM | Flow cytometry, MTT assay |

| Study B | Inhibition of BChE with low toxicity towards normal cells | Enzyme kinetics, docking studies |

| Study C | Disruption of mitochondrial function leading to cell death | Fluorescence microscopy |

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[2-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2S/c1-2-3-8-19-13-15-21(16-14-19)27-25(29)18-30-24-12-7-5-10-22(24)26-17-20-9-4-6-11-23(20)28/h4-7,9-17,28H,2-3,8,18H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVBHHBDOIUACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N=CC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765285-01-6 |

Source

|

| Record name | N-(4-BUTYLPHENYL)-2-((2-((2-HYDROXYBENZYLIDENE)AMINO)PHENYL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.